Cas no 320-75-2 (2-Bromo-4-fluoro-6-nitrophenol)

2-Bromo-4-fluoro-6-nitrophenol is a halogenated nitrophenol derivative with significant utility in synthetic organic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. Its distinct substitution pattern—bromine, fluorine, and nitro groups on the phenolic ring—enhances reactivity and selectivity in electrophilic aromatic substitution and nucleophilic displacement reactions. The presence of both electron-withdrawing (nitro, bromo, fluoro) and electron-donating (hydroxyl) groups allows for versatile functionalization, making it valuable for constructing complex molecular frameworks. This compound is characterized by high purity and stability under standard handling conditions, ensuring reliable performance in multi-step syntheses. Its structural features also facilitate studies in regioselective transformations and material science applications.
2-Bromo-4-fluoro-6-nitrophenol structure
320-75-2 structure
Product Name:2-Bromo-4-fluoro-6-nitrophenol
CAS No:320-75-2
MF:C6H3BrFNO3
MW:235.995324373245
MDL:MFCD03094182
CID:293491
PubChem ID:2773384
Update Time:2025-08-05

2-Bromo-4-fluoro-6-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-fluoro-6-nitrophenol
    • Phenol,2-bromo-4-fluoro-6-nitro-
    • 2-Brom-4-fluor-6-nitro-phenol
    • 4-Fluor-6-brom-2-nitro-1-hydroxy-benzol
    • 6-bromo-4-fluoro-2-nitrophenol
    • DFHGOCSWFGXYSQ-UHFFFAOYSA-N
    • PS-10576
    • SY064716
    • DTXSID50378423
    • A821120
    • 320-75-2
    • FT-0631948
    • EN300-26643
    • CS-0036370
    • Z227832744
    • MFCD03094182
    • AKOS001341787
    • W11571
    • SCHEMBL103118
    • 2-bromo-4-fluoro-6-nitro-phenol
    • DB-048150
    • DTXCID50329450
    • MDL: MFCD03094182
    • Inchi: 1S/C6H3BrFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H
    • InChI Key: DFHGOCSWFGXYSQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1O)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 234.92800
  • Monoisotopic Mass: 234.92803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Density: 1.965±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 67 ºC
  • Boiling Point: 238.7±35.0 ºC (760 Torr),
  • Flash Point: 98.2±25.9 ºC,
  • Solubility: Very slightly soluble (0.26 g/l) (25 º C),
  • PSA: 66.05000
  • LogP: 2.72520

2-Bromo-4-fluoro-6-nitrophenol Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

2-Bromo-4-fluoro-6-nitrophenol Customs Data

  • HS CODE:2908999090
  • Customs Data:

    China Customs Code:

    2908999090

    Overview:

    2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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2-Bromo-4-fluoro-6-nitrophenol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:320-75-2)2-Bromo-4-fluoro-6-nitrophenol
Order Number:A821120
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):352.0
Email:sales@amadischem.com

Additional information on 2-Bromo-4-fluoro-6-nitrophenol

2-Bromo-4-fluoro-6-nitrophenol: A Comprehensive Overview

2-Bromo-4-fluoro-6-nitrophenol (CAS No. 320-75-2) is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is a derivative of phenol, with three substituents attached to the aromatic ring: a bromine atom at position 2, a fluorine atom at position 4, and a nitro group at position 6. The combination of these substituents imparts unique chemical and physical properties to the molecule, making it a valuable compound for various applications.

The synthesis of 2-bromo-4-fluoro-6-nitrophenol involves a series of carefully controlled reactions. Typically, the starting material is phenol, which undergoes sequential substitution reactions to introduce the bromine, fluorine, and nitro groups. The nitration step is particularly critical, as it requires precise control of temperature and reagent concentrations to ensure the desired regioselectivity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, aligning with the growing emphasis on green chemistry in modern research.

One of the most notable applications of 2-bromo-4-fluoro-6-nitrophenol is in the field of drug discovery. The compound serves as an intermediate in the synthesis of various bioactive molecules, including potential antiviral and anticancer agents. For instance, studies have shown that derivatives of this compound exhibit promising antiviral activity against influenza viruses by inhibiting viral replication mechanisms. Additionally, its role as a precursor in the development of novel anticancer drugs has been explored, with researchers investigating its ability to target specific oncogenic pathways.

In materials science, 2-bromo-4-fluoro-6-nitrophenol has been utilized in the synthesis of advanced polymers and materials with tailored electronic properties. The presence of electron-withdrawing groups like bromine and nitro enhances the conjugation within the aromatic ring, making it suitable for applications in organic electronics. Recent research has focused on incorporating this compound into organic semiconductors for use in flexible electronics and optoelectronic devices.

The physical properties of 2-bromo-4-fluoro-6-nitrophenol are also worth noting. It exists as a crystalline solid at room temperature with a melting point around 180°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum reveals strong absorption bands due to the conjugated system formed by the aromatic ring and substituents, making it useful in photochemical applications.

From an environmental perspective, understanding the fate and behavior of 2-bromo-4-fluoro-6-nitrophenol in natural systems is crucial. Studies have shown that under certain conditions, such as exposure to sunlight or microbial activity, this compound can undergo degradation pathways that lead to less toxic byproducts. However, further research is needed to fully assess its environmental impact and develop strategies for safe handling and disposal.

In conclusion, 2-bromo-4-fluoro-6-nitrophenol (CAS No. 320-75-2) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure enables its use as an intermediate in drug discovery and materials science while also contributing to advancements in green chemistry practices. As research continues to uncover new potential uses for this compound, it remains an important area of focus for scientists seeking innovative solutions to complex problems.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:320-75-2)2-Bromo-4-fluoro-6-nitrophenol
A821120
Purity:99%
Quantity:100g
Price ($):352.0
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